molecular formula C26H22N4O6 B2775711 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358745-01-3

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2775711
CAS-Nummer: 1358745-01-3
Molekulargewicht: 486.484
InChI-Schlüssel: CTNGCEISOXZEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core substituted with an oxadiazole and methoxy groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O4C_{20}H_{16}N_{6}O_{4} with a molecular weight of approximately 438.5 g/mol. The unique combination of functional groups in its structure allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, derivatives of quinazoline have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes in bacterial DNA replication and transcription. This activity is particularly relevant in the context of rising antibiotic resistance.

Table 1: Biological Activity Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Methoxyquinazoline-2,4(1H,3H)-dioneQuinazoline core with methoxy substitutionAntimicrobial activity
4-Fluorobenzyl-substituted quinazolineFluorobenzyl group on quinazolineAnticancer properties
5-Methyl-1,2,4-Oxadiazole derivativesOxadiazole ring with methyl substitutionsAntibacterial activity

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and SKOV3 for ovarian cancer). Among the tested compounds, those structurally similar to This compound exhibited notable cytotoxicity.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)SKOV3 IC50 (µM)
Compound 1f101.37 ± 12.20124.5 ± 20.51125 ± 7.07
Compound 1gHigher activityHigher activityHigher activity

The results indicate that these compounds can effectively inhibit the growth of cancer cells at varying concentrations.

The mechanisms by which This compound exerts its biological effects are still under investigation. However, studies suggest that its interaction with key enzymes involved in DNA replication and repair may play a significant role in its antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:

  • Anticancer Applications : A study demonstrated that specific quinazoline derivatives showed promising results in inhibiting tumor growth in preclinical models.
  • Antibacterial Efficacy : Another study reported effective inhibition of resistant bacterial strains by compounds structurally related to the target compound.

Eigenschaften

CAS-Nummer

1358745-01-3

Molekularformel

C26H22N4O6

Molekulargewicht

486.484

IUPAC-Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI-Schlüssel

CTNGCEISOXZEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.